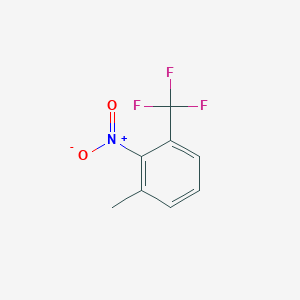

2-Fluoro-1-methoxy-3-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

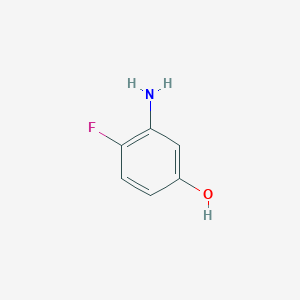

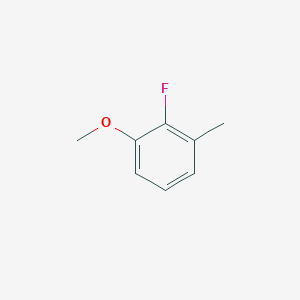

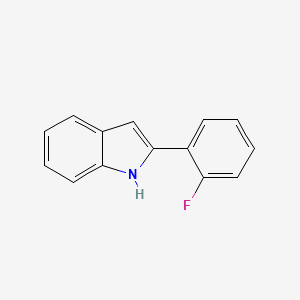

The compound 2-Fluoro-1-methoxy-3-methylbenzene is a fluorinated aromatic compound with a methoxy and a methyl group as substituents on the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of fluorinated benzenes and their derivatives, which can be extrapolated to understand the properties and reactivity of 2-Fluoro-1-methoxy-3-methylbenzene.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as 2-Fluoro-1-methoxy-3-methylbenzene, can be achieved through various methods, including direct fluorination or through the use of fluorinating reagents. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene using nitric acid, indicating that nitration reactions can be performed on fluorinated benzenes . This suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is influenced by the electronegativity of the fluorine atom, which can affect the electron density distribution on the benzene ring. For instance, in 2-Fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene and methoxybenzene rings are inclined at specific angles to the amide portion of the molecule, demonstrating the influence of substituents on the overall molecular conformation . This information can be used to infer the likely molecular geometry of 2-Fluoro-1-methoxy-3-methylbenzene.

Chemical Reactions Analysis

Fluorinated benzenes are known to participate in various chemical reactions, including those involving organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents generally leads to weak binding to metal centers, which can be exploited in catalytic processes . Additionally, C-H and C-F bond activation reactions can be induced using reactive transition metal complexes . These insights are relevant to understanding the potential reactivity of 2-Fluoro-1-methoxy-3-methylbenzene in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenes are significantly influenced by the presence of fluorine atoms. For example, the crystal structure of fluorobenzene reveals important intermolecular C-H...F interactions, which are comparable in their structure-directing ability to C-H...H interactions in benzene . This suggests that 2-Fluoro-1-methoxy-3-methylbenzene may also exhibit unique intermolecular interactions due to the presence of the fluorine atom, affecting its physical properties and crystal packing.

科学的研究の応用

Organic Synthesis and Reaction Mechanisms

A fluorogenic aldehyde bearing a 1,2,3-triazole moiety is developed to monitor the progress of aldol reactions through an increase in fluorescence, showcasing the versatility of fluorinated compounds in facilitating reaction monitoring and catalysis evaluation (Guo & Tanaka, 2009).

Selective C–Cl bond activation in dichloroarenes by photogenerated Cp*Re(CO)2 highlights the role of fluorinated compounds in directing reaction pathways and product selectivity, underscoring the importance of fluoro-substituents in organometallic chemistry and catalysis (Aballay et al., 2005).

Materials Science and Catalysis

Organometallic chemistry using partially fluorinated benzenes demonstrates the utility of fluorobenzenes as solvents and ligands in transition-metal-based catalysis, illustrating the influence of fluorine atoms on the electronic properties and reactivity of organometallic complexes (Pike, Crimmin, & Chaplin, 2017).

Medicinal Chemistry and Drug Development

Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4 reveal the potential of fluorinated compounds in enhancing the pharmacological profile of therapeutic agents, where fluoro-substituted stilbenes exhibit significant anticancer properties, demonstrating the critical role of fluorination in drug design and development (Lawrence et al., 2003).

Environmental Chemistry and Recycling

Enzymatic fluorination using fluoride ion generated from the degradation of fluorinated materials provides an eco-friendly approach to recycling fluoride ions for the production of valuable fluorinated organic compounds, highlighting the intersection of environmental sustainability and chemical synthesis (Iwai et al., 2010).

Safety And Hazards

2-Fluoro-1-methoxy-3-methylbenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

2-fluoro-1-methoxy-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROWUYGECBEDHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547265 |

Source

|

| Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-methoxy-3-methylbenzene | |

CAS RN |

951885-64-6 |

Source

|

| Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)